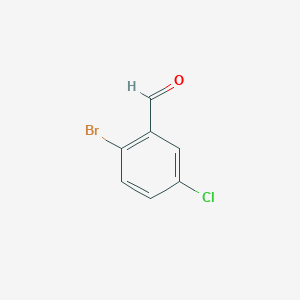

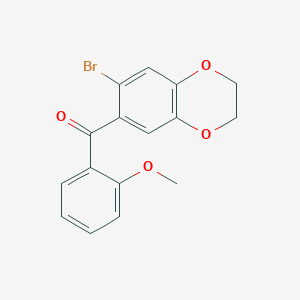

2-Bromo-5-chlorobenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as 2-Bromo-5-chlorobenzaldehyde, typically involves halogenation reactions where halides are introduced into specific positions on the benzene ring. These reactions can be guided by directing groups or through controlled conditions to achieve the desired substitution pattern. While specific synthesis routes for this compound are not detailed in the provided literature, methods like the Friedel-Crafts acylation followed by halogenation or direct halogenation of pre-existing benzaldehyde compounds are common practices in synthesizing such derivatives.

Molecular Structure Analysis

The molecular structure of halogenated compounds like this compound is influenced by the presence of halogen atoms, which can affect the electronic distribution and steric hindrance within the molecule. Electron-diffraction studies of similar molecules have highlighted the impact of halogen substitution on molecular geometry, including bond lengths and angles, suggesting a significant role of halogen atoms in dictating the structural parameters of these compounds (Schāfer, Samdal, & Hedberg, 1976).

Chemical Reactions and Properties

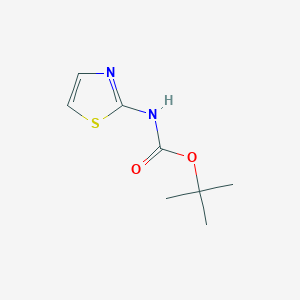

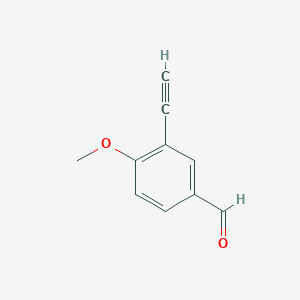

Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactive aldehyde group and the halogen atoms' ability to undergo nucleophilic substitution reactions. They are key intermediates in forming Schiff bases, heterocycles, and in cross-coupling reactions which are foundational in synthesizing complex organic molecules. For instance, compounds synthesized from halogenated benzaldehydes have shown to form structures with significant antibacterial activity, highlighting the chemical utility of such derivatives (Li, 2009).

Scientific Research Applications

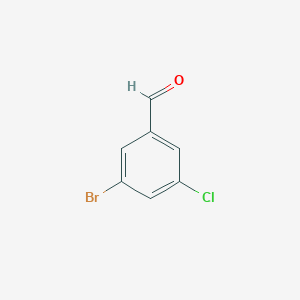

Infrared Spectroscopy of Halobenzaldehydes : A study by Parlak & Ramasami (2020) investigated 2-bromo-4-chlorobenzaldehyde using infrared spectroscopy and density functional theory. They explored the solvent effect on carbonyl stretching vibration and the correlations between experimental IR data for different solvents.

Transition Metal Complexes and Halobenzaldehydes : Blum, Aizenshtat, & Iflah (1976) conducted research on the reaction of halogenated benzaldehydes, including 2-bromo-4-tolualdehyde (a derivative of 2-bromo-5-chlorobenzaldehyde), with transition metal complexes (Blum, Aizenshtat, & Iflah, 1976).

Electrochemistry of Polyacrylamide Functionalized with Schiff Bases : Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with derivatives of halobenzaldehydes, including 2-hydroxy-5-bromobenzaldehyde and 2-hydroxy-5-chlorobenzaldehyde (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis of Heteroditopic Ligands : Wang et al. (2006) used 5-substituted salicylaldehydes, including derivatives of this compound, for the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

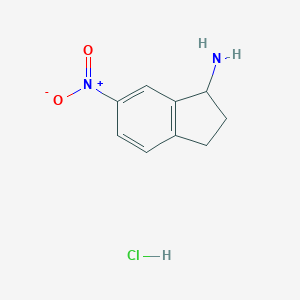

Synthesis of Halogenated Aromatic Compounds : Jasouri et al. (2010) explored the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde and its subsequent bromination (Jasouri, Khalafy, Badali, & Piltan, 2010).

Rotational Isomerism in Halobenzaldehydes : Crowder & Northam (1969) studied the infrared spectra of m-chlorobenzaldehyde and m-bromobenzaldehyde, highlighting the existence of rotational isomers in these compounds (Crowder & Northam, 1969).

Molecular Structure Studies : Schāfer, Samdal, & Hedberg (1976) focused on the molecular structure of 2-chlorobenzaldehyde, which is structurally similar to this compound (Schāfer, Samdal, & Hedberg, 1976).

Safety and Hazards

The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

2-Bromo-5-chlorobenzaldehyde is a type of pharmaceutical intermediate It is used in the synthesis of various drugs , implying that its targets could be diverse depending on the specific drug it’s contributing to.

Mode of Action

As an aldehyde, it can potentially undergo reactions with amines to form imines, a common reaction in drug synthesis . This suggests that it might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

It’s known to be used in the synthesis of a compound that can be used in the treatment or prevention of viral infections . This suggests that it may influence pathways related to viral replication or immune response.

Result of Action

Given its use in drug synthesis, it’s reasonable to infer that its effects would be closely tied to the therapeutic effects of the final drug product .

properties

IUPAC Name |

2-bromo-5-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISHLMCTDMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572312 | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174265-12-4 | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

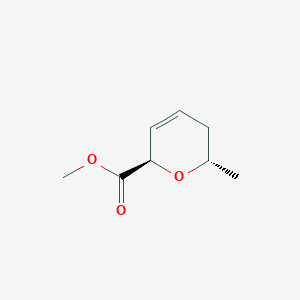

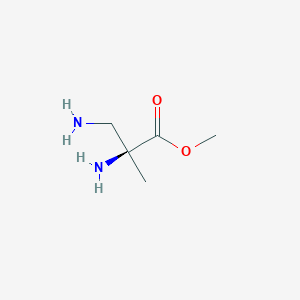

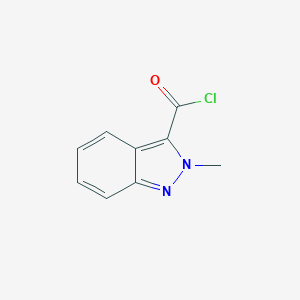

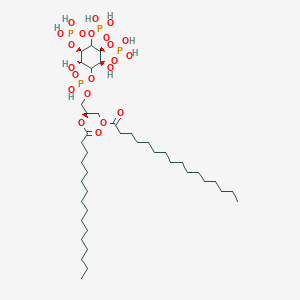

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)